2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring or the imidazo[1,2-a]pyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the benzene ring or the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate. The reaction conditions are typically mild and metal-free, making them suitable for a wide range of applications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the molecule.
Scientific Research Applications
2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes, making the compound useful in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and have similar applications in medicinal chemistry.
Sulfonamide derivatives: Compounds with sulfonamide groups are widely used in pharmaceuticals for their antibacterial properties.
Uniqueness
What sets 2,5-diethoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide apart is its unique combination of the imidazo[1,2-a]pyridine scaffold and the sulfonamide group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry .
Properties
Molecular Formula |
C24H25N3O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2,5-diethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H25N3O4S/c1-4-30-20-11-12-22(31-5-2)23(15-20)32(28,29)26-19-10-6-9-18(14-19)21-16-27-13-7-8-17(3)24(27)25-21/h6-16,26H,4-5H2,1-3H3 |
InChI Key |
SEHHEKNIBQBZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C |
Origin of Product |
United States |
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